
Metoprolol hydrochloride
Descripción general
Descripción
Metoprolol hydrochloride is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is also employed to reduce mortality following myocardial infarction and to prevent migraine headaches . This compound is available in various formulations, including immediate-release and extended-release forms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Metoprolol hydrochloride is synthesized through a multi-step process. The synthesis typically begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(4-(2-methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol. Finally, the product is treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified through crystallization and filtration processes to ensure it meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Metoprolol hydrochloride undergoes various chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form metabolites such as α-hydroxymetoprolol.
Reduction: Reduction reactions are less common for metoprolol.
Substitution: Metoprolol can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products:
Oxidation: α-Hydroxymetoprolol is a major oxidation product.
Substitution: Substitution reactions can yield various derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Metoprolol is a beta-blocker medication used primarily to treat cardiovascular conditions . It is available in various forms, including metoprolol tartrate (Lopressor) and metoprolol succinate (Toprol-XL) .
Common Applications of Metoprolol
Metoprolol is prescribed for a variety of conditions related to the heart and blood pressure .
- Hypertension: Metoprolol is used to lower high blood pressure, reducing the workload on the heart and arteries . Uncontrolled hypertension can damage the brain, heart, blood vessels, and kidneys, potentially leading to heart disease, heart attack, heart failure, stroke, kidney failure, and vision loss .
- Angina: It helps prevent chest pain in individuals with heart disease by improving blood flow and reducing the heart's oxygen demand .
- Heart Attack: Metoprolol is administered to lower the risk of a heart attack, especially in individuals who have recently experienced one . It can also improve survival rates after a heart attack .
- Heart Failure: Metoprolol, particularly metoprolol succinate, is used to lower the risk of hospitalization and death in patients with heart failure .
- Essential Tremor: Metoprolol has been studied for its effectiveness in reducing tremors. One study comparing metoprolol tartrate and propranolol hydrochloride in patients with essential tremor found that metoprolol decreased tremor in 13 of 23 patients .
- Obstructive Hypertrophic Cardiomyopathy (HCM): Metoprolol has been investigated for its effects on left ventricular outflow tract (LVOT) obstruction and symptoms in patients with obstructive HCM .
Dosage Forms
Metoprolol is available in several oral dosage forms :
- Oral Tablets: 25 mg, 37.5 mg, 50 mg, 75 mg, and 100 mg
- Oral Extended-Release Capsules: 25 mg, 50 mg, 100 mg, and 200 mg
- Oral Extended-Release Tablets: 25 mg, 50 mg, 100 mg, and 200 mg
It is also available in injectable forms .
Clinical Trials and Studies
- METOCARD-CNIC Trial: This clinical trial demonstrated that early administration of metoprolol during a myocardial infarction limits damage to the heart and reduces long-term consequences .
- HCM Study: A randomized, double-blind, placebo-controlled crossover trial investigated the effects of metoprolol on patients with obstructive HCM. Patients received either metoprolol succinate or a placebo for two weeks, followed by a crossover to the opposite treatment for another two weeks .
- Essential Tremor Study: A study comparing metoprolol and propranolol in treating essential tremor found metoprolol effective in reducing tremor in some patients, including those who experienced respiratory distress with propranolol .
Metoprolol and Hydrochlorothiazide Combination
Metoprolol is also available in combination with hydrochlorothiazide, a thiazide diuretic, to treat hypertension . Hydrochlorothiazide reduces the amount of water in the body by increasing urine flow, further helping to lower blood pressure .
Controlled Release Formulations
Controlled-release formulations of metoprolol (e.g., Metoprolol CR/ZOK and Metoprolol OROS) have been developed to release the drug at a consistent rate over 24 hours, allowing for once-daily administration . These formulations provide sustained plasma concentrations and beta 1-blockade .
Safety and Tolerability
Mecanismo De Acción
Metoprolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of catecholamines such as epinephrine and norepinephrine, leading to decreased heart rate, reduced cardiac output, and lowered blood pressure. The primary molecular target is the beta-1 adrenergic receptor, and the pathway involves inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels and reduced calcium influx into cardiac cells .
Comparación Con Compuestos Similares
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Atenolol: Another selective beta-1 blocker with a longer half-life compared to metoprolol.
Bisoprolol: A highly selective beta-1 blocker with a longer duration of action and higher beta-1 selectivity than metoprolol.
Uniqueness of Metoprolol: Metoprolol hydrochloride is unique due to its balance of beta-1 selectivity and lipophilicity, allowing it to effectively manage cardiovascular conditions with fewer central nervous system side effects compared to non-selective beta-blockers .
Actividad Biológica
Metoprolol hydrochloride is a selective beta-1 adrenergic receptor blocker widely used in the management of cardiovascular conditions, particularly hypertension and heart failure. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and case studies that highlight its therapeutic benefits.
Metoprolol primarily functions as a beta-1 adrenergic receptor antagonist , exerting its effects predominantly on cardiac tissues. The inhibition of these receptors leads to:
- Decreased heart rate (negative chronotropic effect)
- Reduced myocardial contractility (negative inotropic effect)
- Lowered cardiac output during rest and exercise
This selectivity for beta-1 receptors minimizes side effects associated with beta-2 receptor blockade, such as bronchoconstriction, making metoprolol a safer option for patients with respiratory conditions .
Pharmacokinetics
The pharmacokinetic profile of metoprolol includes:
- Absorption: Almost complete absorption in the gastrointestinal tract; bioavailability is approximately 50% when taken orally.
- Distribution: Volume of distribution is about 4.2 L/kg, with the ability to cross the blood-brain barrier.
- Metabolism: Primarily metabolized by CYP2D6 and CYP3A4 enzymes; first-pass metabolism can reduce bioavailability significantly.
- Elimination: Mainly excreted via the kidneys, with a half-life ranging from 3 to 7 hours for immediate-release formulations .
Clinical Efficacy
Numerous studies have demonstrated the effectiveness of metoprolol in various clinical scenarios:
Case Studies and Trials
- MAPHY Trial : This study confirmed that metoprolol significantly reduced the risk of sudden cardiac death and myocardial infarction compared to diuretics in hypertensive patients .
- Obstructive Hypertrophic Cardiomyopathy Study : A double-blind trial involving 29 patients showed that metoprolol improved left ventricular outflow tract obstruction and overall exercise capacity. Patients on metoprolol had better functional class ratings compared to those on placebo .
- Combination Therapy with Amiodarone : A study found that combining metoprolol with amiodarone resulted in a significant decrease in heart rate without altering myocardial contractility, showcasing its utility in arrhythmia management .
Adverse Effects and Considerations
While metoprolol is generally well-tolerated, it can lead to side effects such as fatigue, dizziness, and bradycardia. Its use requires careful monitoring, particularly in patients with compromised renal function or those taking other medications that may interact with its metabolic pathways .
Summary of Biological Activity
Propiedades
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBZNRSHOCRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971818 | |
Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-18-8 | |
Record name | Metoprolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56392-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoprolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOPROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS4SUC4LC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.